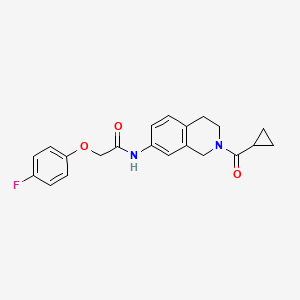

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide

Beschreibung

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a novel chemical compound of significant interest across various scientific disciplines

Eigenschaften

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3/c22-17-4-7-19(8-5-17)27-13-20(25)23-18-6-3-14-9-10-24(12-16(14)11-18)21(26)15-1-2-15/h3-8,11,15H,1-2,9-10,12-13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSRDWPSUFRIRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide typically involves a multi-step process:

Cyclopropane Moiety Formation: The initial step often involves the formation of the cyclopropanecarbonyl component through cyclopropanation reactions using diazo compounds and alkenes.

Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline core is synthesized through Pictet-Spengler reactions, involving an aldehyde and an amine.

Fluorophenoxyacetamide Attachment: The final step involves attaching the fluorophenoxyacetamide group through an amide coupling reaction, usually facilitated by coupling agents like EDCI or HATU.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using high-efficiency catalytic systems and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems enhance reproducibility and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide undergoes several types of chemical reactions:

Oxidation: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

Reduction: Selective reduction can modify functional groups like ketones to alcohols.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution due to the electron-withdrawing nature of fluorine.

Common Reagents and Conditions

Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: Reducing agents like LiAlH4 or NaBH4.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Alcohol derivatives of the tetrahydroisoquinoline core.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide finds applications in:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a pharmacophore in drug discovery and development.

Medicine: Investigated for its potential therapeutic effects, particularly in neurology and oncology.

Industry: Used in the development of novel materials with specific electronic properties.

Wirkmechanismus

The compound exerts its effects through several molecular targets and pathways:

Binding to Receptors: It may interact with G-protein coupled receptors (GPCRs) or ion channels.

Enzyme Inhibition: Possible inhibition of enzymes involved in metabolic pathways.

Signaling Pathways: Modulation of intracellular signaling pathways such as MAPK or PI3K/Akt.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-chlorophenoxy)acetamide

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-bromophenoxy)acetamide

Uniqueness

Compared to similar compounds, the fluorophenoxy derivative is unique due to:

Enhanced Biological Activity: The presence of fluorine often increases metabolic stability and bioavailability.

Distinct Chemical Reactivity: Fluorine's electron-withdrawing nature influences the compound's reactivity and interactions.

This unique profile makes N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide a valuable compound for research and development in various scientific fields.

Biologische Aktivität

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 484.6 g/mol. The structure includes a tetrahydroisoquinoline moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 484.6 g/mol |

| LogP (Partition Coefficient) | 5.902 |

| Water Solubility (LogSw) | -5.41 |

| Polar Surface Area | 53.808 Ų |

| pKa | 12.09 (acidic) |

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies have suggested that this compound may inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease research.

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Specific Enzymes : The compound may act as an inhibitor of certain kinases involved in cancer progression.

- Modulation of Signaling Pathways : It might influence pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.

Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis being observed.

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a rat model of Parkinson's disease. Administered daily for two weeks, the compound significantly reduced dopaminergic neuron loss and improved motor function scores compared to control groups.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and what key reaction conditions should be optimized?

Answer:

The synthesis of structurally related acetamides often involves coupling reactions between activated intermediates. For example, similar compounds are synthesized via:

- Amide bond formation : Reacting a tetrahydroisoquinoline derivative with 2-(4-fluorophenoxy)acetic acid chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Cyclopropanecarbonyl introduction : Using cyclopropanecarbonyl chloride with a tetrahydroisoquinoline intermediate in dichloromethane at 0–25°C .

- Catalytic optimization : Piperidine or ethanol-dioxane mixtures (1:1) are effective for facilitating condensation reactions, as seen in analogous syntheses .

Critical parameters : Reaction temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of acylating agents.

Advanced: How do intramolecular hydrogen bonds and crystal packing influence the compound’s stability and reactivity?

Answer:

X-ray crystallography studies of related fluorophenyl acetamides reveal:

- Intramolecular C–H⋯O bonds form six-membered rings, stabilizing the planar conformation of the acetamide moiety .

- Intermolecular N–H⋯O interactions create infinite chains along crystallographic axes, enhancing thermal stability .

- Impact on reactivity : Stabilized conformations may reduce susceptibility to hydrolysis but could hinder interactions with biological targets requiring flexible binding .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- IR spectroscopy : Confirms carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- ¹H/¹³C NMR : Assigns protons on the tetrahydroisoquinoline ring (δ 2.5–4.0 ppm) and fluorophenyl group (δ 6.8–7.3 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

- HPLC : Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Answer: Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Compound purity : Use HPLC-validated samples (≥95% purity) to exclude impurities as confounding factors .

- Structural analogs : Compare activity with derivatives lacking the cyclopropanecarbonyl or fluorophenoxy groups to isolate pharmacophores .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with high pH (>8) to prevent hydrolysis .

- Long-term stability : Lyophilized powders remain stable for >6 months under inert gas (N₂ or Ar) .

Advanced: What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

Answer:

- Molecular docking : Use PubChem-derived 3D structures (InChI keys) to model interactions with receptors like kinases or GPCRs .

- QSAR models : Correlate substituent effects (e.g., fluorophenoxy vs. chlorophenoxy) with logP and bioavailability .

- MD simulations : Assess conformational flexibility in aqueous vs. lipid bilayer environments .

Basic: What solvent systems are compatible with this compound for in vitro studies?

Answer:

- Polar aprotic solvents : DMSO, DMF, or acetonitrile for stock solutions .

- Aqueous buffers : Dilute stock into PBS or DMEM with ≤1% DMSO to maintain solubility .

- Avoid : Chloroform or ethers due to poor solubility and risk of emulsion formation .

Advanced: How does the 4-fluorophenoxy group modulate electronic and steric effects in target interactions?

Answer:

- Electron-withdrawing effect : The fluorine atom increases the phenoxy group’s polarity, enhancing hydrogen-bond acceptor capacity .

- Steric considerations : The para-fluoro substituent minimizes steric hindrance, allowing optimal orientation in hydrophobic binding pockets .

- Comparative studies : Replace fluorine with Cl or CH₃ to evaluate electronic contributions to binding affinity .

Basic: What are common synthetic by-products, and how are they identified?

Answer:

- Unreacted intermediates : Detect via TLC (Rf comparison) or HPLC retention time shifts .

- Hydrolysis products : Monitor for free tetrahydroisoquinoline (δ 7.8 ppm in ¹H NMR) or acetic acid derivatives .

- Oxidation by-products : Use LC-MS to identify quinone derivatives (m/z +16) .

Advanced: What mechanistic insights justify the cyclopropanecarbonyl moiety’s role in enhancing metabolic stability?

Answer:

- Steric shielding : The cyclopropane ring protects the carbonyl group from enzymatic hydrolysis .

- Conformational rigidity : Restricts rotation, reducing entropy penalties during target binding .

- Metabolic studies : Radiolabeled analogs (¹⁴C-cyclopropane) track degradation pathways in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.